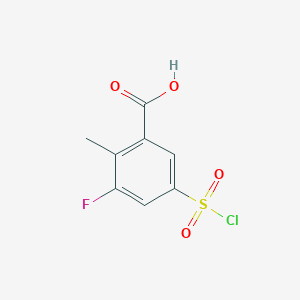

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid typically involves the chlorosulfonation of 3-fluoro-2-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Chlorosulfonation: 3-fluoro-2-methylbenzoic acid is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. The process parameters, such as temperature, concentration of reactants, and reaction time, are optimized to achieve high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Major Products Formed

Sulfonamide Derivatives: Formed by substitution with amines.

Sulfonate Derivatives: Formed by substitution with alcohols.

Sulfone Derivatives: Formed by oxidation reactions.

Applications De Recherche Scientifique

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.

5-(Chlorosulfonyl)-2-methylbenzoic acid: Lacks the fluorine atom present in 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid.

5-(Chlorosulfonyl)-3-methylbenzoic acid: Similar structure but with a different position of the methyl group.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .

Activité Biologique

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 1909326-68-6

- Molecular Formula : C8H7ClO4S

- Molecular Weight : 236.75 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- GABA Receptor Modulation : The compound has shown potential as a positive allosteric modulator of the GABAA receptor, enhancing inhibitory neurotransmission, which may contribute to anticonvulsant effects.

- Carbonic Anhydrase Inhibition : It may also act as an inhibitor of carbonic anhydrase II, influencing pH regulation and neuronal function.

- MAP Kinase Pathway : Similar compounds have been reported to affect the MAP kinase signaling pathway, suggesting that this compound may influence cellular processes regulated by this pathway.

Anticonvulsant Activity

In vivo studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties. For instance, related quinazolinone derivatives have been characterized for their ability to reduce seizure activity in animal models.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The specific pathways involved include modulation of cytokine release and inhibition of inflammatory mediators.

Study on Anticonvulsant Effects

In a controlled study, the compound was administered to rodent models exhibiting seizure activity. The results indicated a significant reduction in seizure frequency and duration compared to control groups treated with a placebo. The study concluded that the compound's mechanism likely involves enhanced GABAergic transmission.

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-induced inflammation in mice. The treatment group showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to untreated controls, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | GABAA receptor modulation, Carbonic anhydrase inhibition | Anticonvulsant, Anti-inflammatory |

| Quinazolin-4(3H)-one | GABAA receptor modulation | Anticonvulsant |

| 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid | Hypolipemic activity | Cholesterol-lowering |

Future Directions

Research is ongoing to further elucidate the pharmacological profile of this compound. Future studies are expected to explore:

- Clinical Trials : Testing in human subjects for safety and efficacy in treating neurological disorders.

- Structural Modifications : Synthesizing analogs to enhance potency and selectivity towards specific biological targets.

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its biological activities.

Propriétés

IUPAC Name |

5-chlorosulfonyl-3-fluoro-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-4-6(8(11)12)2-5(3-7(4)10)15(9,13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDGQGJEEIQSFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.